Product packaging for 2-Mercapto-5-methyl-1,3,4-thiadiazole(Cat. No.:CAS No. 29490-19-5)

2-Mercapto-5-methyl-1,3,4-thiadiazole

Cat. No.: B193764
CAS No.: 29490-19-5
M. Wt: 132.21 g/mol
InChI Key: FPVUWZFFEGYCGB-UHFFFAOYSA-N
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Description

2-Mercapto-5-methyl-1,3,4-thiadiazole (CAS 29490-19-5) is a white to off-white crystalline powder with the molecular formula C3H4N2S2 and a molecular weight of 132.21 g/mol. It is an important heterocyclic compound that serves as a critical synthetic intermediate and versatile building block in pharmaceutical and chemical research. Its primary research application is as a key precursor in the synthesis of first-generation cephalosporin antibiotics, including Cefazolin and Cefazedone. In the enzymatic synthesis of Cefazolin, this compound is used to synthesize 3-[5-methyl-1,3,4-thiadiazole-2-yl]-7-aminocephalosporanic acid (M-7-ACA). Studies have shown that the ratio of this compound to 7-ACA is a critical parameter for optimizing the overall antibiotic yield. Beyond its role in antibiotics, this mercaptothiadiazole derivative is a valuable scaffold in advanced chemical research. Its structure allows for functionalization to create novel compounds, such as 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, which are explored as ligands in coordination chemistry for constructing metal-organic frameworks (MOFs). These coordination compounds, particularly with Cu(I) and Ag(I) ions, have demonstrated interesting fluorescence properties and potential applications as sensors for nitroaromatic compounds. The compound also serves as a model for studying fundamental chemical behaviors, such as thermolysis reactions and tautomerism. Researchers should note that it has a melting point of 185-188 °C and is characterized as an irritant (H315-H319-H335). This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2S2 B193764 2-Mercapto-5-methyl-1,3,4-thiadiazole CAS No. 29490-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
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InChI

InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVUWZFFEGYCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90183694
Record name 5-Methyl-1,3,4-thiadiazole-2(3H)-thione
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Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29490-19-5, 24490-19-5
Record name 2-Mercapto-5-methyl-1,3,4-thiadiazole
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Record name 2-Mercapto-5-methyl-1,3,4-thiadiazole
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Record name 5-Methyl-1,3,4-thiadiazole-2(3H)-thione
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Record name 5-methyl-1,3,4-thiadiazole-2(3H)-thione
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Record name 2-Mercapto-5-Methyl-1,3,4-Thiadiazole
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Record name METHYLTHIADIAZOLE THIOL
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Synthetic Methodologies and Chemical Functionalization of 2 Mercapto 5 Methyl 1,3,4 Thiadiazole

Strategic Approaches to 1,3,4-Thiadiazole (B1197879) Core Synthesis

The construction of the 1,3,4-thiadiazole ring is achieved through various strategic synthetic routes, primarily involving the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms. bu.edu.eg

Cyclization is the definitive step in forming the stable five-membered thiadiazole ring. A predominant method involves the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. nih.gov This process is typically facilitated by dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, which promote the removal of a water molecule to close the ring. bu.edu.egnih.gov The mechanism often starts with a nucleophilic attack by the sulfur atom onto a carbonyl group or its equivalent, followed by dehydration to yield the aromatic heterocycle. sbq.org.br

Another significant cyclization strategy involves the reaction of thiohydrazides with a one-carbon source, such as carboxylic acids or their derivatives (e.g., acid chlorides, orthoesters). bu.edu.eg For instance, thiosemicarbazide (B42300) can be acylated and then cyclized, a process that has been shown to be a general and simple route to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov Furthermore, dithiocarbazates are also key intermediates; their reaction with acids can induce cyclization to form substituted 1,3,4-thiadiazole-2-thiones. connectjournals.com

The choice of precursor is fundamental to the substitution pattern of the final thiadiazole product. Thiosemicarbazides and their derivatives are among the most common and efficient precursors for thiadiazole synthesis. sbq.org.br These compounds can be cyclized with various reagents, including carboxylic acids, acyl chlorides, or carbon disulfide, to yield a wide range of substituted 1,3,4-thiadiazoles. nih.govsbq.org.br

Other important precursors include:

Acylhydrazines: These can react with isothiocyanates or carbon disulfide to form intermediates that subsequently cyclize into the thiadiazole ring. sbq.org.br

Dithiocarbazates: Prepared from the reaction of hydrazine (B178648) derivatives with carbon disulfide, these precursors are particularly useful for synthesizing 2-mercapto or 2-thione substituted thiadiazoles. sbq.org.brconnectjournals.com

Thiohydrazides: These compounds react with reagents like thiophosgene (B130339) or orthoesters to provide the thiadiazole core. bu.edu.egconnectjournals.com

The following table summarizes common precursor types and their typical reaction partners for the synthesis of the 1,3,4-thiadiazole core.

PrecursorReaction Partner(s)Typical Dehydrating/Cyclizing AgentResulting Thiadiazole Type
ThiosemicarbazideCarboxylic Acid / Acyl ChlorideH₂SO₄, POCl₃, Polyphosphoric Acid2-Amino-5-substituted-1,3,4-thiadiazole nih.govsbq.org.br
AcylhydrazineCarbon Disulfide / IsothiocyanateBase or Acid2,5-Disubstituted-1,3,4-thiadiazole sbq.org.br
Dithiocarbazate SaltsAcidConcentrated H₂SO₄5-Substituted-1,3,4-thiadiazole-2-thione connectjournals.com
ThiohydrazideThiophosgene / OrthoestersN/A1,3,4-Thiadiazole-2-thione / 2,5-Disubstituted-1,3,4-thiadiazole bu.edu.egconnectjournals.com

Specific Synthesis Protocols for 2-Mercapto-5-methyl-1,3,4-thiadiazole

The synthesis of this compound (MMTD) is typically achieved by the cyclization of a thiosemicarbazide derivative with carbon disulfide. A common route involves the reaction of acetylhydrazine (or acetic hydrazide) with carbon disulfide in the presence of a base like potassium hydroxide. The reaction proceeds through the formation of a potassium dithiocarbazate intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the final product.

Optimization of the synthesis of MMTD focuses on maximizing yield and purity by carefully selecting reagents and controlling reaction conditions. A representative protocol involves the following steps:

Formation of the Dithiocarbazate Intermediate: Thiosemicarbazide is reacted with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide. This step forms a potassium salt intermediate. connectjournals.com

Cyclization: The intermediate is then heated, often in the presence of a dehydrating agent or under acidic conditions, to induce ring closure and form the 2-mercapto-1,3,4-thiadiazole ring. connectjournals.com To obtain the 5-methyl substituent, an acetyl group precursor like acetyl chloride or acetic anhydride (B1165640) is used in conjunction with thiosemicarbazide. nih.gov

A solid super acid catalyst (SO₄²⁻/TiO₂-SnO₂-Al₂O₃) has been reported to achieve a yield of 84.2% in tetrahydrofuran (B95107) at a temperature of -5 to 0 °C over 3.5 hours. chemicalbook.com The choice of base and solvent is critical in managing the reactivity of the intermediates and preventing side reactions.

Derivatization and Analog Development via Functionalization

The mercapto group (-SH) of this compound is a versatile functional handle for further molecular elaboration. It exists in a tautomeric equilibrium with its thione form (-C=S), which influences its reactivity. researchgate.net This functionality allows for the synthesis of a wide array of derivatives through S-alkylation and other modifications. mdpi.com

A primary route for derivatization is the S-alkylation of the mercapto group to form various alkylthio ethers. This is typically achieved by reacting MMTD with alkyl halides in the presence of a base. mdpi.com

Recent research has focused on the functionalization of MMTD with α,ω-dihalogenoalkanes to produce two distinct classes of compounds: 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles. mdpi.com The outcome of the reaction is highly dependent on the stoichiometry of the reactants and the choice of base. To selectively synthesize the monosubstituted 2-(ω-haloalkylthio) derivatives, a 1:2 ratio of MMTD to the dihaloalkane is often employed. Conversely, to favor the formation of symmetrical bis-thiadiazoles, a reactant ratio of approximately 2:1 (MMTD to dihaloalkane) is more effective. mdpi.com

The following table details optimized conditions for the synthesis of various bis-thiadiazole analogues from this compound and α,ω-dibromoalkanes. mdpi.com

Linker (Dibromoalkane)MMTD:Reagent RatioBaseSolventTime (h)TemperatureProductYield (%)
Dibromomethane (B42720)2:1.1K₂CO₃Acetonitrile24RefluxBis-thiadiazole (methylene bridge)69
1,2-Dibromoethane2:1.1K₂CO₃Acetonitrile24RefluxBis-thiadiazole (ethylene bridge)73
1,4-Dibromobutane2:1.1K₂CO₃Acetonitrile24RefluxBis-thiadiazole (butylene bridge)78

These synthetic strategies highlight the versatility of this compound as a building block for creating more complex molecules with tailored structural features. mdpi.com

Protocols for Tailored Reactivity and Structural Diversity

The functionalization of this compound is a key process for creating a diverse range of derivatives. mdpi.com Research has focused on optimizing reaction protocols to selectively yield specific products, thereby tailoring the reactivity of the parent compound. nih.gov A notable example is the reaction of this compound with α,ω-dihalogenoalkanes, which can produce two distinct series of compounds: 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles. mdpi.comcitedrive.com

The selective synthesis of these classes of compounds is highly dependent on the experimental conditions. nih.gov Key variables that have been optimized include the choice of base, the ratio of reagents, solvent, and temperature. mdpi.com For instance, to favor the formation of bis-thiadiazole ligands, the ratio of the starting thiadiazole to the dihalogenoalkane reagent was adjusted to approximately 2:1. mdpi.com Specifically, a 2:1.1 ratio was found to be highly effective for synthesizing bis-thiadiazoles with different linker lengths, achieving yields of 69% to 78%. mdpi.com

Conversely, the synthesis of 2-(ω-haloalkylthio) thiadiazoles requires different conditions. The reaction's outcome is also strongly influenced by the type of halogen in the alkylating agent and the length of the alkyl chain. mdpi.com For example, reactions with dibromomethane and dichloromethane (B109758) predominantly yield the symmetrical methylene-bridged bis-thiadiazole. mdpi.com The development of separate, optimized protocols for each class of compounds allows for controlled synthesis and efficient purification, often through simple chromatography to separate mixtures when they occur. nih.govcitedrive.com

Table 1: Optimized Protocols for the Functionalization of this compound

Target Product Class Reagents Reagent Ratio (Thiadiazole:Alkylating Agent) Base Key Conditions Outcome/Yield
Symmetrical bis-thiadiazoles α,ω-dihaloalkanes ~2:1.1 Varies Optimized for disubstituted product 69-78% yield for specific ligands mdpi.com
2-(ω-haloalkylthio)thiadiazoles α,ω-dihaloalkanes Varies Varies Conditions altered to favor monosubstitution Obtained as single products or in separable mixtures mdpi.com

Formation of Complex Hybrid Structures for Advanced Applications

Building upon tailored synthetic protocols, this compound serves as a foundational block for constructing complex hybrid structures with potential for advanced applications. mdpi.com The symmetrical bis-thiadiazoles, created by linking two thiadiazole units with alkyl chains of varying lengths, are prime examples of such structures. mdpi.comcitedrive.com These molecules, comprising two heterocyclic moieties, have been characterized in detail using 1D and 2D NMR spectroscopy and single-crystal X-ray diffraction to confirm their structural geometry. mdpi.comnih.gov

The 1,3,4-thiadiazole motif is a versatile structural subunit found in numerous products and is employed as a ligand for creating metal complexes. mdpi.com The synthesis of novel 1,3,4-thiadiazole derivatives and their subsequent complexation with biologically significant metal ions like Cu(II) and Zn(II) leads to the formation of advanced hybrid structures. nih.gov In these complexes, chelation often occurs through a nitrogen atom of the thiadiazole ring and a deprotonated hydroxyl group from a neighboring moiety. nih.gov The resulting metal complexes can exhibit unique properties, such as synergistic antibacterial effects when combined with existing antibiotics like kanamycin, highlighting their potential in biomedical applications. nih.gov The stoichiometry of these complexes can vary, with some forming 1:1 ligand-to-metal ratios and others forming 2:1 ratios. nih.gov

Table 2: Characterization Data for Selected Bis-Thiadiazole Hybrid Structures

Compound Molecular Formula Linker Melting Point (°C) Selected ¹H NMR Data (δ, ppm)
Methylene-bridged bis-thiadiazole C₇H₈N₄S₄ -CH₂- Not specified Not specified
Ethyl-bridged bis-thiadiazole C₈H₁₀N₄S₄ -(CH₂)₂- Not specified Not specified

Advanced Structural and Energetic Studies of 2 Mercapto 5 Methyl 1,3,4 Thiadiazole

Thiol-Thione Tautomerism and Equilibrium Analysis.researchgate.netresearchgate.net

The existence of thiol and thione tautomeric forms is a critical characteristic of mercapto-substituted thiadiazoles, influencing their chemical reactivity. researchgate.net For 2-Mercapto-5-methyl-1,3,4-thiadiazole, extensive research has been conducted to identify the predominant form and understand the dynamics of their interconversion.

Experimental Elucidation of Tautomeric Forms

Experimental evidence from Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and single-crystal X-ray crystallography has conclusively shown that this compound exists predominantly in the thione (or thioamide) tautomeric form in the solid state. researchgate.net This finding has resolved previous controversies regarding the tautomeric equilibrium of mercaptothiadiazoles. researchgate.net While most spectroscopic evidence pointed towards the thione form, the existence of the thiol form had also been a subject of discussion. researchgate.net Spectral data for the compound indicate the thione tautomer is the dominant species not only in the solid state but also in DMSO solution. researchgate.net

Quantum Chemical Investigation of Tautomeric Stability and Interconversion Pathways

Quantum chemical calculations have been employed to complement experimental findings, providing a deeper understanding of the tautomeric stability. researchgate.net These computational studies, using methods such as Density Functional Theory (DFT), confirm that the thione form is the most stable and predominant tautomer for this compound. researchgate.netresearchgate.net

Furthermore, the activation energies for the tautomeric interconversion have been calculated. These studies show that the single hydrogen transfer from the thiol to the thione form is a reaction that is quite unfavorable in the gas phase. researchgate.net The presence of polar solvents, such as in aqueous and dimethylsulfoxide (DMSO) solutions, also does not favor this interconversion pathway. researchgate.net

Thermochemical Characterization and Thermodynamic Stability Assessment

A comprehensive thermochemical study of this compound (McMT) has been conducted using a combination of experimental techniques, like calorimetry and the Knudsen effusion method, and computational calculations. researchgate.netresearchgate.net This research aimed to establish energetic-structural correlations and assess the compound's thermodynamic stability. researchgate.net

Determination of Enthalpies of Formation and Phase Transitions

The experimental work successfully derived key thermochemical properties, including the standard molar enthalpies of formation in both the crystalline and gaseous phases. researchgate.net Additionally, the enthalpies associated with phase transitions, namely the enthalpies of fusion and sublimation, were determined. researchgate.net When comparing the enthalpy of sublimation at 298.15 K with related thiadiazole compounds, this compound (McMT) exhibits the highest value, following the order: McMT > 2-mercapto-1,3,4-thiadiazole (McT) > 2,5-dimethyl-1,3,4-thiadiazole (B1347112) (DMT). researchgate.net This trend is attributed to the presence of intermolecular N-H⋯S hydrogen bonds in the mercapto-substituted compounds, which are absent in the dimethyl derivative. researchgate.net

Table 1: Summary of Determined Thermochemical Properties

Thermochemical Property Status
Standard Molar Enthalpy of Formation (crystal) Derived
Standard Molar Enthalpy of Formation (gas) Derived
Standard Molar Enthalpy of Fusion Derived

Gibbs Energies of Formation and Energetic-Structural Correlations

To evaluate the thermodynamic stability, the standard molar Gibbs energies of formation were calculated for both the crystalline and gaseous phases. researchgate.net The analysis of these values indicates that the methyl-substituted thiadiazole is the most stable species among the studied compounds in both phases. researchgate.net This assessment of Gibbs free energy provides a thorough insight into the energetic-structural correlations that govern the stability of this class of heterocyclic compounds. researchgate.net

Spectroscopic and Crystallographic Structural Elucidation

The molecular structure of this compound in its solid, thione form has been precisely determined using spectroscopic and crystallographic techniques.

X-ray crystallography reveals that the molecules in the crystal lattice are connected to form chains through intermolecular N–H⋯S hydrogen bonds. researchgate.net This hydrogen bonding is a key feature of its solid-state structure. researchgate.net The geometry of these bonds has been characterized with a measured N⋯S distance of 328.3 pm. researchgate.net

Table 2: Selected Crystallographic and Structural Data

Structural Feature Observation Source
Crystalline Form Thioamide (Thione) Tautomer researchgate.net
Intermolecular Interactions Chains via N–H⋯S hydrogen bonds researchgate.net
N⋯S Hydrogen Bond Distance 328.3 pm researchgate.net
N1–C1 Bond Length ~1.298 Å (significant double bond character) researchgate.net
N2–C2 Bond Length ~1.290 Å (significant double bond character) researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, has been instrumental in elucidating the structural characteristics of this compound, particularly concerning its tautomeric forms. In the solid state, this compound can theoretically exist in two primary tautomeric forms: the thiol form and the thione (or thioamide) form. Spectroscopic evidence strongly indicates that the thioamide tautomer is the predominant form in the solid state. researchgate.net

Furthermore, the spectra exhibit bands corresponding to the C=S (thiocarbonyl) stretching vibration, which provides further confirmation of the thione structure. The molecules in the solid state are connected to form chains via N–H⋯S hydrogen bonds. researchgate.net This intermolecular interaction influences the position and shape of the N-H stretching band, often causing it to broaden.

Below is a table summarizing key vibrational frequencies and their assignments for this compound, consistent with the thioamide tautomer.

Vibrational ModeTypical Frequency Range (cm⁻¹)Observed in this compound
N-H Stretch3400 - 3100Present, indicating thioamide form
C-H Stretch (methyl)3000 - 2850Present
S-H Stretch2600 - 2550Absent, ruling out thiol form
C=N Stretch1650 - 1550Present
C=S Stretch (thiocarbonyl)1250 - 1020Present, indicating thione structure
C-S-C Stretch (ring)800 - 600Present

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the molecular structure of this compound in the solution state. Both ¹H NMR and ¹³C NMR studies have been employed to characterize the compound and its derivatives. nih.govmdpi.comresearchgate.net The chemical shifts observed are sensitive to the electronic environment of the nuclei, offering clues about the prevailing tautomeric form in different solvents.

In ¹H NMR spectroscopy, the key signals are those corresponding to the methyl protons (CH₃) and the labile proton (NH or SH). The chemical shift of the methyl group protons provides a stable reference point. A quantitative NMR analysis method has been developed based on the difference in the chemical shift of these methyl protons in the free thiadiazole compared to its form in compounds like cefazolin. nih.gov

In ¹³C NMR, the resonance of the carbon atom in the C=S group is particularly diagnostic. For the thione tautomer, this carbon is expected to appear at a significantly downfield chemical shift (typically >160 ppm). A signal observed at 188.8 ppm has been attributed to the C=S group, confirming the thione form arises from thiol-thione tautomerization.

The following tables summarize representative NMR data for this compound.

¹H NMR Spectral Data

ProtonChemical Shift (δ, ppm)Multiplicity
CH₃~2.7Singlet
NHVariable (broad singlet)Singlet

¹³C NMR Spectral Data

Note: Chemical shifts can vary depending on the solvent used.

X-ray Diffraction Analysis of Solid-State Structures

Single-crystal X-ray diffraction (XRD) analysis offers the most definitive structural information for this compound in the solid state. These studies have unequivocally confirmed that the compound crystallizes in the thione tautomeric form. researchgate.net The analysis provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions.

The crystal structure reveals that the 1,3,4-thiadiazole (B1197879) ring has a conserved geometry. mdpi.com A significant feature of the solid-state structure is the formation of intermolecular hydrogen bonds. Specifically, the molecules arrange themselves into chains through N–H⋯S hydrogen bonds, where the hydrogen atom of the N-H group on one molecule interacts with the exocyclic sulfur atom of an adjacent molecule. The distance for this N⋯S interaction has been measured to be 328.3 pm. researchgate.net This hydrogen bonding network is a key factor in stabilizing the crystal lattice.

Crystallographic Data for this compound

ParameterValue
Molecular FormulaC₃H₄N₂S₂
Tautomeric Form in Solid StateThione
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular InteractionN–H⋯S Hydrogen Bonding
N⋯S Hydrogen Bond Distance328.3 pm

Coordination Chemistry of 2 Mercapto 5 Methyl 1,3,4 Thiadiazole and Its Metal Complexes

Ligand Properties and Coordination Modes

The coordination chemistry of 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) is rich and varied, largely due to its structural features. An interesting molecular property of mercapto-substituted thiadiazoles is the existence of thiol-thione tautomerism, which significantly affects their reactivity and coordination behavior. researchgate.net Spectroscopic and crystallographic evidence indicates that in the solid state and in DMSO solution, the thione tautomer is the predominant form. researchgate.net This tautomerism provides multiple potential donor sites for coordination with metal ions.

This compound possesses several potential donor atoms: the two nitrogen atoms of the thiadiazole ring and the exocyclic sulfur atom. This versatility allows it to coordinate to metal centers in various modes. It can act as a monodentate ligand, typically coordinating through one of the ring nitrogen atoms or the exocyclic sulfur atom. researchgate.netorientjchem.org

Furthermore, the ligand exhibits the potential for chelation, acting as a bidentate ligand. In this mode, it typically coordinates through the exocyclic sulfur atom and one of the adjacent heterocyclic nitrogen atoms, forming a stable five-membered chelate ring. orientjchem.orgresearchgate.net This bidentate N,S-chelation is a common coordination mode for this class of compounds. orientjchem.org The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Characterization of Transition Metal Complexes

Complexes of this compound and its derivatives have been synthesized with a variety of transition metals. The synthesis typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol.

The versatility of MMTD as a ligand is demonstrated by its ability to form stable complexes with a range of transition metal ions.

Copper(II): A Cu(II) complex with a derivative, 2-benzylmercapto-5-methyl-1,3,4-thiadiazole, has been synthesized and characterized. researchgate.net In this complex, [Cu(C₁₀H₁₀N₂S₂)₂(Cl)₂], the ligand acts in a monodentate fashion, coordinating through a nitrogen atom. researchgate.net Other studies on related thiadiazole ligands have also successfully synthesized Cu(II) complexes, often resulting in octahedral geometries where the ligand coordinates as a bidentate chelate. orientjchem.org

Nickel(II): Ni(II) complexes with related 2-mercapto-1,3,4-thiadiazole ligands have been prepared. orientjchem.org These syntheses typically yield mononuclear complexes with a 1:2 metal-to-ligand stoichiometry, resulting in an octahedral geometry around the Ni(II) ion. orientjchem.org

Cobalt(II): Co(II) complexes have been synthesized, demonstrating octahedral geometries where two bidentate thiadiazole ligands coordinate to the metal center. orientjchem.org

Palladium(II) and Platinum(IV): Schiff-Mannich bases derived from 2-amino-5-mercapto-1,3,4-thiadiazole have been used to synthesize complexes with Pd(II) and Pt(IV). jmchemsci.com The resulting Pd(II) complex was proposed to have a square planar geometry, while the Pt(IV) complex adopted an octahedral geometry. jmchemsci.com

Spectroscopic methods are crucial for elucidating the coordination mode of the ligand. Infrared (IR) and electronic (UV-Vis) spectroscopy provide direct evidence of metal-ligand bond formation.

Infrared Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=N), and the thioamide group are observed. Upon complexation, significant shifts in these bands occur. orientjchem.org

The disappearance or shift to lower frequency of the ν(S-H) band (around 2540 cm⁻¹) indicates deprotonation and coordination via the sulfur atom. orientjchem.orgresearchgate.net

A shift in the ν(C=N) band (around 1600-1650 cm⁻¹) to a lower frequency suggests the involvement of the ring nitrogen atom in coordination. orientjchem.orgresearchgate.net

The appearance of new, non-ligand bands in the far-IR region (typically 520-320 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of coordination. jmchemsci.com

Key IR Spectral Data (cm⁻¹) for MMTD-type Ligands and their Metal Complexes
Vibrational ModeFree LigandMetal ComplexInference
ν(N-H)~3093Shifted or BroadenedInvolvement of N-H group in H-bonding or coordination
ν(S-H)~2540Absent or ShiftedDeprotonation and coordination of thiol sulfur orientjchem.org
ν(C=N)~1627-1650Shifted to lower frequency (e.g., 1587-1614)Coordination via ring nitrogen orientjchem.orgresearchgate.net
ν(M-N)-~519-470Formation of Metal-Nitrogen bond jmchemsci.com
ν(M-S)-~470-412Formation of Metal-Sulfur bond jmchemsci.com

Electronic Spectroscopy: The UV-Vis spectra of the complexes provide information about the geometry of the metal center. For instance, the electronic spectrum of a Cu(II) complex showed a band assigned to the ²E_g → ²T₂_g transition, which is indicative of an octahedral geometry. Similarly, the spectra for Co(II) and Ni(II) complexes show transitions consistent with octahedral environments. jmchemsci.com

Magnetic susceptibility measurements are used to determine the magnetic moments of complexes, which helps in confirming the oxidation state and geometry of the metal ion. For a mononuclear Cu(II) complex with a derivative of MMTD, analysis of the magnetic susceptibility from 5 K to room temperature indicated the presence of paramagnetic Cu(II), which was confirmed by its EPR spectrum. researchgate.net The magnetic moment for a Cu(II) complex was found to be 1.2 B.M., which is indicative of an octahedral geometry. Co(II) and Ni(II) complexes also exhibit magnetic moments that are characteristic of high-spin octahedral configurations. jmchemsci.com

Crystallographic Analysis of Complex Geometries and Supramolecular Architectures

Single-crystal X-ray diffraction provides definitive information about the molecular structure and coordination geometry of these complexes, as well as insights into their packing and supramolecular assembly.

In the solid state, the free this compound ligand exists as the thioamide tautomer, with molecules connected into chains via N–H⋯S hydrogen bonds. researchgate.net This inherent ability to form hydrogen-bonded networks is often carried over into its metal complexes, contributing to the formation of extended supramolecular architectures.

In other complexes, where the ligand acts as a bidentate chelate, geometries such as octahedral for Co(II) and Ni(II) and tetrahedral for Zn(II) and Cd(II) have been proposed based on spectral and analytical data. The interplay of the coordination geometry of the metal center and the potential for intermolecular interactions, such as hydrogen bonding or π-π stacking, can lead to the formation of diverse and complex one-, two-, or three-dimensional supramolecular structures. researchgate.net

Crystallographic Data for a Representative Cu(II) Complex
ParameterValue
Compound[Cu(C₁₀H₁₀N₂S₂)₂(Cl)₂] researchgate.net
Crystal SystemTriclinic researchgate.net
Space GroupP1 researchgate.net
Coordination GeometryDistorted Square Planar researchgate.net
Ligand Coordination ModeMonodentate (via N atom) researchgate.net
Supramolecular Interactionsvan der Waals contacts researchgate.net

Elucidation of Coordination Geometries

The coordination chemistry of this compound (and its derivatives) is rich and varied, giving rise to a range of coordination geometries dictated by the nature of the metal ion, the counter-ions present, and the reaction conditions. The ligand, which can exist in thiol-thione tautomeric forms, typically coordinates as a monodentate or bridging ligand. researchgate.net Coordination commonly occurs through the exocyclic sulfur atom or one of the ring nitrogen atoms.

In a notable example, a copper(II) complex with a derivative, 2-benzylmercapto-5-methyl-1,3,4-thiadiazole, exhibits a distorted square planar geometry. tandfonline.comresearchgate.net In this structure, the central Cu(II) ion is coordinated by two chloride ions and two monodentate thiadiazole ligands. tandfonline.comresearchgate.net The ligands coordinate through a nitrogen atom of the thiadiazole ring. tandfonline.comresearchgate.net

A broader range of geometries is observed with other metals. Studies on a related ligand, 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione (tmttH), reveal diverse structural motifs. For instance, the Cd(II) complex, [Cd(tmtt)2]n, displays a distorted tetrahedral geometry where the cadmium center is coordinated by two nitrogen atoms from triazole rings and two sulfur atoms from the sulfhydryl groups of four different ligands. psu.edu Similarly, the Zn(II) complex, [Zn(tmtt)2]n, also shows a distorted tetrahedral environment around the zinc ion. psu.edu In contrast, Ni(II) and Co(II) complexes with the same ligand, [Ni(tmtt)2(H2O)2]n and [Co(tmtt)2(H2O)2]n, adopt octahedral geometries. psu.edu The coordination sphere in these cases is completed by water molecules. psu.edu A simple mononuclear complex with Hg(II), [Hg(tmtt)2], shows a linear geometry. psu.edu

Other studies involving Schiff-Mannich bases derived from 1,3,4-thiadiazole (B1197879) have reported octahedral geometries for Co(II), Ni(II), Cu(II), and Pt(IV) complexes, while square planar geometries were proposed for Pd(II) and Au(III) complexes. jmchemsci.com

The following table summarizes the coordination geometries found in various metal complexes of this compound and its derivatives.

Metal IonLigandCoordination GeometryKey Structural Features
Cu(II)2-benzylmercapto-5-methyl-1,3,4-thiadiazoleDistorted Square PlanarCoordinated by two chloride ions and two monodentate thiadiazole ligands via N atoms. tandfonline.comresearchgate.net
Cd(II)5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-thiadiazole-2(3H)-thioneDistorted TetrahedralCoordinated by two N atoms and two S atoms from four different ligands. psu.edu
Zn(II)5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-thiadiazole-2(3H)-thioneDistorted TetrahedralCoordinated by N and S atoms from four different ligands. psu.edu
Ni(II)5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-thiadiazole-2(3H)-thioneOctahedralCoordination sphere includes two water molecules. psu.edu
Co(II)5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-thiadiazole-2(3H)-thioneOctahedralCoordination sphere includes two water molecules. psu.edu
Hg(II)5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-thiadiazole-2(3H)-thioneLinearMononuclear structure. psu.edu

Intermolecular Interactions and Crystal Packing

The solid-state structures of metal complexes involving this compound are significantly influenced by intermolecular interactions, which guide the assembly of individual complex units into higher-dimensional supramolecular architectures. These interactions include hydrogen bonding and van der Waals forces.

In the crystal structure of the uncomplexed this compound, which exists as the thione tautomer, molecules are connected into chains via N–H⋯S hydrogen bonds. researchgate.net This fundamental interaction plays a crucial role in the packing of its metal complexes as well.

For the aforementioned Cu(II) complex with 2-benzylmercapto-5-methyl-1,3,4-thiadiazole, the crystal framework consists of discrete molecular units. tandfonline.comresearchgate.net The crystalline stability is achieved through a network of van der Waals contacts that hold these individual units together. tandfonline.comresearchgate.net

More complex structures arise when the ligand is designed to promote specific interactions. For example, complexes based on the tmttH ligand demonstrate a variety of packing arrangements. The Cd(II) complex forms a four-fold interpenetrating 3D framework built from helical chains. psu.edu The Zn(II) complex assembles into a 2D bilayer structure, while the Pb(II) complex creates a 2D crown-shaped network. psu.edu The 1D double-helical chains of the Ni(II) and Co(II) complexes are further connected by intermolecular C–H⋯O and C–H⋯S hydrogen bonds, extending the structure into a 2D network. psu.edu These examples highlight how the interplay between coordination bonds and weaker intermolecular forces dictates the final crystal packing, leading to structures ranging from simple mononuclear units to intricate 3D frameworks. psu.edu

Theoretical Investigations of Electronic Structure and Bonding in Complexes

DFT Studies on Molecular Orbitals and Charge Transfer

Density Functional Theory (DFT) has been employed to investigate the electronic properties of this compound, providing insights into its bonding and reactivity upon complexation. uobasrah.edu.iq Calculations on the ligand itself reveal strong hybridization between N p, C p, N s, and H s orbitals. uobasrah.edu.iq The analysis of the electronic charge density distribution indicates the presence of strong covalent C–N, C–C, C–H, and N–N bonds, with a degree of ionic character. uobasrah.edu.iq A significant transfer of electronic charge from carbon, hydrogen, and sulfur atoms to the more electronegative nitrogen atoms is observed. uobasrah.edu.iq

The absorption edge in the optical spectrum of the ligand, which corresponds to the energy gap, is attributed to an electronic transition from the N p state at the Valence Band Maximum (VBM) to the C p state at the Conduction Band Minimum (CBM). uobasrah.edu.iq This charge-transfer character is fundamental to the ligand's coordination chemistry and the electronic structure of its metal complexes.

Correlation with Experimental Spectroscopic and Structural Data

A key validation of theoretical models comes from their ability to reproduce and explain experimental data. In the study of this compound and its complexes, there is a strong correlation between DFT calculations and experimental findings from X-ray crystallography and various spectroscopic techniques.

Structural correlation is evident when comparing calculated bond lengths and angles with those determined by single-crystal X-ray diffraction. DFT calculations for the this compound ligand show good agreement with experimental geometric parameters. uobasrah.edu.iq This concordance between theory and experiment confirms the accuracy of the computational model in describing the molecular structure.

Spectroscopic data also align well with theoretical predictions. The thione tautomer of this compound is confirmed to be the predominant form in the solid state by both theoretical predictions and experimental evidence from FTIR and Raman spectroscopy. researchgate.net In studies of metal complexes, shifts in the vibrational frequencies observed in FTIR spectra upon coordination are indicative of the ligand binding to the metal ion. For example, shifts in the bands associated with the imine group and the thiadiazole ring nitrogen confirm coordination through these sites, which is consistent with the geometries determined by X-ray diffraction. jmchemsci.com Furthermore, the appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations, directly supporting the proposed coordination modes. jmchemsci.com

The following table presents a comparison of selected experimental and theoretical data for this compound and its derivatives.

ParameterExperimental DataTheoretical CalculationReference
Tautomeric FormThione form confirmed by FTIR, Raman, and X-ray crystallography.Thione tautomer predicted to be the most stable form. researchgate.net
Bond Angle (S1–C2–N3)107.40°107.1(2)° uobasrah.edu.iq
Bond Angle (N3–N4–C5)109.67°109.9(2)° uobasrah.edu.iq
Coordination ModeCoordination through N and S atoms confirmed by X-ray and shifts in FTIR spectra.Calculations of HOMO/LUMO distributions show these atoms as likely donor sites. tandfonline.comresearchgate.netjmchemsci.com
Optical Absorption EdgeApproximately 2.9 eVCorresponds to the calculated ΓV–ΓC energy gap. uobasrah.edu.iq

Exploration of Metal Complex Applications in Advanced Materials and Environmental Science

Derivatives of 1,3,4-thiadiazole and their metal complexes are versatile compounds with applications spanning materials science and environmental remediation. mdpi.comontosight.ai Their ability to act as multidentate ligands and their robust chemical nature make them excellent building blocks for advanced materials. psu.eduresearchgate.net

In materials science, these ligands are used to construct metal-organic frameworks (MOFs). psu.edu The specific coordination geometry and the nature of the intermolecular interactions can be tuned to create materials with one-, two-, or three-dimensional structures. psu.edu These frameworks are of interest for their potential applications in areas such as catalysis and photoluminescence. psu.edu For instance, certain zinc and lead complexes based on a mercapto-thiadiazole ligand have been identified as potential photoactive materials due to their luminescent properties. psu.edu

In the realm of environmental science, the strong chelating ability of the mercapto-thiadiazole moiety towards heavy metal ions is of significant interest. researchgate.netontosight.airesearchgate.net Complexes formed by the reaction of 2-mercapto-1,3,4-thiadiazole with mercury(II) chloride have been synthesized and characterized. researchgate.net This demonstrates the potential of these compounds for the sequestration and removal of toxic heavy metals like mercury from industrial effluents, which is a crucial aspect of environmental protection. researchgate.net The efficiency of heterocyclic thioethers as adsorbents for lead ion removal from water has also been noted, further highlighting their environmental applications. researchgate.net Additionally, thiadiazole derivatives are investigated as corrosion inhibitors, forming a protective layer on metal surfaces. researchgate.netjmchemsci.com

Biological and Pharmacological Research of 2 Mercapto 5 Methyl 1,3,4 Thiadiazole Derivatives

Anticancer Activity and Mechanisms of Action

The anticancer potential of 1,3,4-thiadiazole (B1197879) derivatives is a major focus of ongoing research. nih.gov These compounds have been shown to inhibit tumor growth through various mechanisms, including the modulation of key cellular pathways, induction of programmed cell death, and interference with the cell division cycle. mdpi.comnih.gov

The anticancer effects of 2-mercapto-5-methyl-1,3,4-thiadiazole derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation. One of the primary mechanisms involves the inhibition of various protein kinases, which are enzymes that regulate many aspects of cell function. nih.gov

Derivatives have been identified as inhibitors of tyrosine kinases, such as the Abl protein kinase and the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov For instance, one derivative demonstrated selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line by inhibiting the Abl protein kinase with an IC₅₀ value of 7.4 µM. nih.gov Other compounds have shown strong inhibitory effects on both EGFR and HER-2 phosphorylation. mdpi.com The stem cell factor receptor, c-KIT, another important kinase in cancer progression, has also been identified as a target. nih.gov

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are another significant target. nih.govnih.gov These enzymes are involved in regulating pH in and around cancer cells, contributing to tumor growth and metastasis. Certain 1,3,4-thiadiazole derivatives have been shown to be efficient inhibitors of the cytosolic CA II and the transmembrane, tumor-associated CA IX. nih.govnih.gov

Other molecular targets include:

Topoisomerase II (topoII): An enzyme essential for DNA replication, which some thiadiazole derivatives can inhibit, thereby disrupting DNA synthesis in cancer cells. researchgate.net

Heat Shock Protein 90 (Hsp90): A molecular chaperone that assists in the proper folding of many proteins required for tumor cell growth. researchgate.net

Lysine-specific demethylase 1 (LSD1): An enzyme involved in epigenetic regulation, which has been effectively inhibited by certain thiadiazole compounds. mdpi.com

Tubulin: The protein subunit of microtubules, which are critical for cell division. Some derivatives have been found to interact with tubulin, suggesting a mechanism of action similar to other microtubule-targeting anticancer drugs. nih.gov

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Derivatives of 1,3,4-thiadiazole have demonstrated significant pro-apoptotic activity. derpharmachemica.com This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that these compounds can significantly increase the activity of initiator caspases (caspase-8 and caspase-9) and effector caspase (caspase-3) in human cancer cell lines. derpharmachemica.com The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. derpharmachemica.com

In addition to inducing apoptosis, these derivatives can disrupt the normal progression of the cell cycle. rsc.org Flow cytometric analysis has revealed that treatment with certain thiadiazole compounds can lead to cell cycle arrest at various phases. mdpi.com For example, some derivatives cause an arrest in the G2/M phase, preventing cells from entering mitosis. mdpi.comrsc.org Others have been shown to block the cell cycle in the sub-G1 phase, which is often indicative of apoptosis. mdpi.com In one study, a specific derivative was found to induce cell cycle progression through the G1 phase into the S phase. nih.gov This disruption of the highly regulated cell cycle process ultimately inhibits the proliferation of cancer cells. rsc.org

The cytotoxic effects of this compound derivatives have been evaluated against a wide array of human cancer cell lines. The efficacy, often measured by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀), varies depending on the specific chemical structure of the derivative and the type of cancer cell. These compounds have shown activity against cancers of the breast, colon, lung, prostate, liver, and blood, among others. mdpi.comdmed.org.uanih.gov

Derivative Type / Compound NameCancer Cell LineCell Line TypeEfficacy (IC₅₀ / GI₅₀ in µM)
N-(5-methyl- nih.govresearchgate.netderpharmachemica.comthiadiazol-2-yl)-propionamideHepG2Liver Cancer9.4 µg/mL
N-(5-methyl- nih.govresearchgate.netderpharmachemica.comthiadiazol-2-yl)-propionamideHL60Leukemia-
N-(5-methyl- nih.govresearchgate.netderpharmachemica.comthiadiazol-2-yl)-propionamideMCF-7Breast Cancer-
Ciprofloxacin-derived 1,3,4-thiadiazole (Compound 1e)MCF-7Breast Cancer3.26
4-fluorobenzyl derivative (Compound 1h)SKOV-3Ovarian Cancer3.58
4-fluorobenzyl derivative (Compound 1l)A549Lung Cancer2.79
Honokiol derivative (Compound 8a)A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2Multiple1.62 - 4.61
Pyridine derivativeHCT-116Colon Cancer2.03 - 37.56
Pyridine derivativeHep-G2Liver Cancer2.03 - 37.56
Propenyl-substituted derivative (Compound 22d)MCF-7Breast Cancer1.52
Propenyl-substituted derivative (Compound 22d)HCT-116Colon Cancer10.3
EGFR inhibitor (Compound 32a)HepG-2Liver Cancer3.31
EGFR inhibitor (Compound 32a)MCF-7Breast Cancer-
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (3-fluorophenyl substituent)HT-29Colon Cancer33.67
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (3-fluorophenyl substituent)PC-3Prostate Cancer64.46
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleT47D, HT-29, TE671, C6, etc.MultipleGood antiproliferative activity
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7Breast Cancer1.78
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549Lung Cancer4.04
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)A-549Lung Cancer4.37
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)HepG-2Liver Cancer8.03

Antimicrobial Efficacy and Mechanistic Investigations

In addition to their anticancer properties, 1,3,4-thiadiazole derivatives are recognized for their potent antimicrobial activities. scispace.comuobaghdad.edu.iq The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and this class of compounds has shown promise against a variety of bacteria and fungi. scispace.comut.ac.ir

Derivatives of 2-mercapto-1,3,4-thiadiazole have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov The specific substitutions on the thiadiazole ring play a crucial role in determining the potency and spectrum of activity.

Studies have reported efficacy against a range of pathogenic bacteria, including:

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, Bacillus anthracis, and Streptococcus pyogenes. nih.gov

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. nih.gov

While the precise modes of action are still under investigation for many derivatives, their activity is generally attributed to the inherent biological properties of the 1,3,4-thiadiazole ring system. The formation of Schiff bases from 2-amino-5-mercapto-1,3,4-thiadiazole has been a common strategy to generate compounds with enhanced biological effects.

Derivative TypeBacterial StrainGram TypeActivity Level
Adamantylamino derivative (p-nitrophenyl)E. coliGram-negativeGood
Adamantylamino derivatives (p-chlorophenyl, p-nitrophenyl)B. subtilis, S. aureusGram-positiveGood
D,L-methionine derivative (4-methylphenyl)Bacillus anthracis, Bacillus cereusGram-positiveGood
Halogenated aryl thioether derivativesSalmonella typhimuriumGram-negativeMost Active
Aromatic formazan (B1609692) derivativeSalmonella typhiGram-negativeGood
Tris-2,5-disubstituted 1,3,4-thiadiazoleS. pneumoniae, B. subtilis, S. aureusGram-positiveGood (MIC 8-31.25 µg/mL)
Tris-2,5-disubstituted 1,3,4-thiadiazoleP. aeruginosa, E. coli, K. pneumoniaeGram-negativeGood (MIC 8-31.25 µg/mL)
2-(5-nitro-2-heteroaryl) derivativesGram-positive bacteriaGram-positiveStrong

Several 1,3,4-thiadiazole derivatives have also exhibited significant antifungal properties. scispace.comuobaghdad.edu.iq They are active against various fungal pathogens, including yeasts and molds. nih.gov The most commonly tested and susceptible fungal species is Candida albicans, a frequent cause of opportunistic infections in humans. nih.govresearchgate.net Other susceptible fungi include Aspergillus species, Saccharomyces cerevisiae, and Geotrichum candidum. nih.gov

Mechanistic studies suggest that some of these compounds may exert their antifungal effect by targeting key fungal enzymes. researchgate.net A potential molecular target is lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene, also known as CYP51), an essential enzyme in the biosynthesis of ergosterol. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. This is the same target as the widely used azole class of antifungal drugs. researchgate.net Docking studies have shown that thiadiazole-based Schiff bases can fit well into the active site of this enzyme, indicating a plausible mechanism of action. researchgate.net

Derivative TypeFungal StrainActivity Level
Adamantylamino derivative (with adamantyl at C-5)Candida albicansIncreased activity
Halogenated aryl thioether derivativesCandida albicansModerate to Good
Cu(II) and Ni(II) complexesAspergillus species, Candida albicansIncreased activity
Tris-2,5-disubstituted 1,3,4-thiadiazoleA. fumigatus, C. albicans, G. candidumGood (MIC 8-31.25 µg/mL)
Schiff base derivativesCandida speciesPotent
General 2-amino-5-mercapto derivativesFungal strainsExcellent

Activity Against Specific Pathogenic Strains

Derivatives of the 1,3,4-thiadiazole nucleus have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. The versatility of this heterocyclic scaffold allows for substitutions that yield compounds with significant potency against both Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.gov

Research into formazans derived from 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole revealed notable activity. Specifically, aromatic formazan derivatives showed good inhibitory effects against Salmonella typhi and Escherichia coli. These same compounds also displayed good antifungal activity against Aspergillus niger and Penicillium sp., with moderate effectiveness against Candida albicans. nih.gov Tris-1,3,4-thiadiazole derivatives have shown good antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Corynebacterium diphtheriae, and the yeast Saccharomyces cerevisiae. nih.gov Further studies on other tris-2,5-disubstituted 1,3,4-thiadiazole derivatives confirmed good antibacterial activity against Gram-positive strains like Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus, and Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.gov The antifungal activity was also noted against Aspergillus fumigatus, Candida albicans, and Geotrichum candidum. nih.gov

A newly synthesized thiadiazole chitosan (B1678972) derivative, 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid (BuTD-CH), exhibited a high antimicrobial effect against several human pathogens, with minimum inhibitory concentration (MIC) values as low as 25–50 μg/ml. nih.gov

Pathogenic StrainTypeDerivative ClassObserved Activity
Salmonella typhiGram-Negative BacteriaAromatic formazansGood nih.gov
Escherichia coliGram-Negative BacteriaAromatic formazans, BuTD-CHGood nih.govnih.gov
Staphylococcus aureusGram-Positive BacteriaTris-1,3,4-thiadiazoles, BuTD-CHGood nih.govnih.gov
Pseudomonas aeruginosaGram-Negative BacteriaTris-2,5-disubstituted 1,3,4-thiadiazoles, BuTD-CHGood nih.govnih.gov
Bacillus subtilisGram-Positive BacteriaTris-2,5-disubstituted 1,3,4-thiadiazoles, BuTD-CHGood nih.govnih.gov
Klebsiella pneumoniaeGram-Negative BacteriaTris-2,5-disubstituted 1,3,4-thiadiazolesGood nih.gov
Candida albicansFungusAromatic formazans, BuTD-CHModerate to Good nih.govnih.gov
Aspergillus nigerFungusAromatic formazansGood nih.gov

Antiviral Potential and Inhibition Strategies

The 1,3,4-thiadiazole ring is considered a privileged structure in antiviral research, acting as a bioisostere of pyrimidine, a key component of nucleic acids. nih.gov This structural similarity is believed to contribute to its antiviral capabilities. Various synthetic compounds containing the 2-amino-1,3,4-thiadiazole (B1665364) moiety have been evaluated against several viral strains, positioning them as potential prototypes for new antiviral drug development. researchgate.net Research has shown that derivatives can exhibit activity against a range of viruses, including Herpes Simplex Virus-1, Sindbis virus, Coxsackie virus B4, and Punto Toro virus. nih.gov Additionally, certain pyrrolyl-1,3,4-thiadiazole derivatives have demonstrated antiviral activity against the West Nile virus and Dengue virus. arkat-usa.org

Specific derivatives of 2-amino-1,3,4-thiadiazole have been a focus of research for their potential against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

HIV Inhibition: Studies on chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles have shown in vitro activity against HIV-1 (strain IIIB) and HIV-2 (strain ROD). The mechanism of action involves the inhibition of the virus-induced cytopathic effect in human MT-4 cells. nih.gov Structure-activity relationship (SAR) studies have indicated that the electronic properties of substituents on the N-aryl group significantly influence antiviral potency. For instance, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring enhances anti-HIV activity compared to unsubstituted phenyl derivatives. nih.gov

Hepatitis B Virus (HBV) Inhibition: A notable 2-amino-1,3,4-thiadiazole derivative was screened for its antiviral activity against the hepatitis B virus (HBV) using a HepG2.2.2.15 cell line, which is a human hepatoblastoma cell line that produces HBV particles. nih.gov This preliminary screening revealed a high inhibitory activity against HBV, with an IC50 value of 0.3 μM and low cytotoxicity (CC50 value of 333.3 μM). nih.gov This resulted in a high selectivity index (SI) of 1111, comparing favorably to the standard drug lamivudine. nih.gov

VirusCell Line/StrainDerivative TypeKey Findings
HIV-1 (IIIB), HIV-2 (ROD)Human MT-4 cellsChiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazolesInhibition of virus-induced cytopathic effect. nih.gov
Hepatitis B Virus (HBV)HepG2.2.2.152-amino-1,3,4-thiadiazole derivativeHigh inhibitory activity (IC50 = 0.3 μM) and high selectivity index (SI = 1111). nih.gov

Antituberculosis Activity and Related Drug Development

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of such drugs. researchgate.net

Several studies have synthesized and screened 2,5-disubstituted-1,3,4-thiadiazole derivatives for their in vitro activity against M. tuberculosis H37Rv. researchgate.netcbijournal.com In one such study using the BACTEC 460 radiometric system, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed the most significant inhibitory activity at 69%. Another compound, 2-phenylamino-5-phenyl-1,3,4-thiadiazole, also demonstrated strong inhibition at 65%. cbijournal.com Structure-activity relationship investigations suggest that the nature of the substituent at the C2 and C5 positions is crucial for antimycobacterial potency. For example, compounds with a 5-nitrofuran-2-yl group at the C2 position and a 2,4-dichlorophenyl group at the C5 position have shown potent anti-tubercular activity. researchgate.net Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole derivatives have also been identified as responding positively against Mtb at minimum concentrations. cbijournal.com These findings underscore the potential of 1,3,4-thiadiazole derivatives as lead compounds for the development of new antituberculosis agents. cbijournal.com

Other Therapeutic Applications

Beyond antimicrobial applications, derivatives of this compound have been explored for a range of other pharmacological activities, demonstrating the scaffold's therapeutic versatility. mdpi.comresearchgate.net

The 1,3,4-thiadiazole nucleus is a key feature in several compounds investigated for anticonvulsant activity. nih.gov The search for antiepileptic drugs with better efficacy and lower toxicity has led researchers to explore various derivatives of this heterocycle. nih.gov

Numerous synthesized 2,5-disubstituted-1,3,4-thiadiazole derivatives have been evaluated for their anticonvulsant effects using standard preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govfrontiersin.org In one study, a synthesized compound, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, displayed 66.67% protection in the MES test and 80% protection in the PTZ test at a dose of 100 mg/kg. nih.govfrontiersin.org Another investigation found that N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine provided 100% protection at 30 mg/kg in the MES test. nih.govfrontiersin.org Structure-activity relationship studies often indicate that the presence of halo groups (like chloro or bromo) on the aromatic rings attached to the thiadiazole core contributes to good anticonvulsant activity. nih.govfrontiersin.orgsphinxsai.com

DerivativeTest ModelDoseProtection/Activity Noted
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiolMES100 mg/kg66.67% protection nih.govfrontiersin.org
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiolPTZ100 mg/kg80% protection nih.govfrontiersin.org
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamineMES30 mg/kg100% protection nih.govfrontiersin.org
{2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one}scPTZ & MES100 mg/kg & 50 mg/kg85.44% inhibition nih.govfrontiersin.org

The 1,3,4-thiadiazole scaffold has been incorporated into various molecules to explore their potential as anti-inflammatory and analgesic agents. nih.gov Several novel series of these derivatives have been synthesized and evaluated in vivo for these properties. ijpsdronline.comnih.gov

Standard models are used to assess these effects, including the carrageenan-induced rat paw edema test for anti-inflammatory activity and the acetic acid-induced writhing test or tail-flick method for analgesic action. ijpsdronline.comnih.gov Studies have shown that certain N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides possess good analgesic action, with some compounds in the series also demonstrating fair anti-inflammatory activity. nih.gov In another study, among a series of synthesized compounds, two derivatives in particular exhibited the most prominent and consistent anti-inflammatory activity in the carrageenan-induced edema model. ijpsdronline.com The mechanism for these effects is often linked to the inhibition of inflammatory mediators. For instance, a related compound, MOPBS, was found to inhibit pro-inflammatory mediators such as nitric oxide (NO), various interleukins (IL-1β, IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

Anxiolytic and Antidepressant Modulations

Derivatives of the closely related 2-amino-5-sulfanyl-1,3,4-thiadiazole have been investigated for their effects on the central nervous system, revealing promising anxiolytic and antidepressant activities. researchgate.netnih.gov In one study, a series of these derivatives were synthesized and pharmacologically screened. Several compounds were found to possess significant antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov

One particularly potent compound from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, demonstrated a desirable mixed antidepressant-anxiolytic profile. nih.gov Further behavioral studies indicated that this compound has a therapeutic dose range that is substantially lower than that at which side effects such as sedation and amnesia are observed, highlighting its potential as a promising therapeutic agent. nih.gov While these findings are for 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, they suggest that the broader class of 5-substituted-2-sulfanyl-1,3,4-thiadiazoles, including derivatives of this compound, warrants further investigation for CNS-related activities. researchgate.net

Table 1: Anxiolytic Activity of 2-amino-5-sulfanyl-1,3,4-thiadiazole Derivatives in the Light-Dark Box Model
CompoundNumber of TransitionsTime Spent in Light Chamber (s)
Control1.14 ± 0.37137.42 ± 12.12
3a1.83 ± 0.75166.66 ± 19.20
3b2.83 ± 0.40**163.66 ± 21.54
3c2.5 ± 0.95152.33 ± 12.50
Diazepam (2 mg/kg)3 ± 0.63 193 ± 17.38

Data from a study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives. researchgate.net *p<0.01, **p<0.001 compared with vehicle-treated control group. Results are expressed as mean ± SEM.

Diuretic Activity

Derivatives of this compound have been synthesized and evaluated for their diuretic properties. In a notable study, a series of 5-methyl-1,3,4-thiadiazole-2-thioate derivatives were synthesized and their diuretic activity was assessed in Swiss albino mice by measuring urine volume and electrolyte excretion (Na+, K+, and Cl−). nih.govscispace.com

The results indicated that the 5-methyl-substituted derivatives of 1,3,4-thiadiazoles led to a significant increase in the excretion of both water and electrolytes when compared to a negative control and to 5-amino-substituted analogues. nih.govscispace.com The highest diuretic activity (0.82) was observed for the derivative with a para-nitro-substituted benzene (B151609) ring at the 2-thioate position of the 5-methyl-1,3,4-thiadiazole core. nih.govscispace.com This study provides strong evidence that the 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) scaffold is a promising platform for the development of new diuretic agents. researchgate.netnih.govnih.gov

Table 2: Diuretic Activity of 5-Methyl-1,3,4-thiadiazole-2-thioate Derivatives
CompoundDiuretic Activity
S-5-methyl-1,3,4-thiadiazol-2-yl 4-nitrobenzothioate0.82
S-5-methyl-1,3,4-thiadiazol-2-yl benzothioate0.77
S-5-methyl-1,3,4-thiadiazol-2-yl 4-methoxybenzothioate0.74
S-5-methyl-1,3,4-thiadiazol-2-yl propanethioate0.67
Furosemide (Standard)1.00

Diuretic activity is expressed relative to the standard drug furosemide. Data from a study on substituted 1,3,4-thiadiazoles. nih.govscispace.com

Antileishmanial and Antiparasitic Evaluations

The 1,3,4-thiadiazole ring is a key pharmacophore in the development of antiparasitic agents. nih.gov Various derivatives have been synthesized and tested for their efficacy against parasites such as Leishmania major. researchgate.netbrieflands.comnih.gov In one study, a series of 2-substituted-thio-1,3,4-thiadiazoles were evaluated for their in vitro antileishmanial activity against both promastigote and amastigote forms of L. major. researchgate.netbrieflands.com The findings revealed that all the synthesized compounds exhibited good antileishmanial activity. researchgate.netbrieflands.com

Another line of research involved the synthesis of hybrid molecules combining the pyrazole (B372694) and 2-amino-1,3,4-thiadiazole moieties. These compounds were tested against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org The transformation of a thiosemicarbazone precursor into the corresponding 2-amino-1,3,4-thiadiazole derivative was found to increase the activity against both protozoans, with the compounds showing greater potency against L. amazonensis. frontiersin.org These studies underscore the potential of the 1,3,4-thiadiazole scaffold, including derivatives of this compound, in the design of novel antileishmanial and antiparasitic drugs.

Table 3: Antileishmanial Activity of 2-Substituted-thio-1,3,4-thiadiazole Derivatives against L. major
CompoundIC50 (µM) - Promastigotes (24h)IC50 (µM) - Amastigotes (24h)
Compound II44.464.7
Compound IV>200>200
Compound V>200>200

Data from a study on thiadiazole-based antileishmanial agents. researchgate.netbrieflands.com

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Correlating Structural Modifications with Biological Responses

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring and its appended moieties. In the context of diuretic activity, SAR studies on 5-methyl-1,3,4-thiadiazole-2-thioate derivatives revealed that the presence of a methyl group at the 5-position of the thiadiazole ring is favorable for enhanced diuretic effects compared to an amino group at the same position. nih.gov The lower electron density of the methyl group is thought to contribute to this increased activity. nih.gov

For antiparasitic activity, research on pyrazole-thiadiazole hybrids has shown that the presence of bulky groups, such as bromo, methoxy, or nitro, at the para position of an aryl ring attached to the pyrazole moiety is crucial for activity. frontiersin.org Furthermore, the conversion of a thiosemicarbazone linker to a 2-amino-1,3,4-thiadiazole ring enhanced the antiparasitic effects. frontiersin.org

Computational Approaches to SAR (e.g., Electronic-Topological Method, Neural Networks)

While specific computational SAR studies focusing exclusively on this compound derivatives are not extensively documented in the reviewed literature, computational methods are widely applied to the broader class of 1,3,4-thiadiazoles to understand their biological activities. researchgate.net Thermochemical studies employing quantum chemical calculations have been used to investigate the tautomeric equilibria and thermodynamic stability of this compound, confirming that the thione form is the predominant tautomer. researchgate.net Such computational insights are crucial for understanding the molecule's reactivity and interaction with biological targets. The application of more advanced computational techniques like the Electronic-Topological Method and neural networks could further elucidate the complex relationships between the chemical structure of these derivatives and their pharmacological actions, thereby guiding the design of more potent and selective agents.

Influence of Substituents on Bioactivity Profile

The influence of substituents on the bioactivity of 1,3,4-thiadiazole derivatives is a recurring theme in their pharmacological evaluation. For diuretic 5-methyl-1,3,4-thiadiazole-2-thioate derivatives, the nature of the substituent on the acyl group at the 2-thioate position plays a critical role. The introduction of a para-nitro-substituted benzene ring resulted in the highest diuretic activity, suggesting that electron-withdrawing groups on the aromatic ring can enhance efficacy. nih.gov

In the case of antiparasitic pyrazole-thiadiazole hybrids, the nature of the substituent at the 3-position of the pyrazole ring was found to influence activity, with a thiosemicarbazone derivative leading to active compounds while a formyl derivative was inactive. frontiersin.org For derivatives of the related 2-mercaptobenzothiazole, it has been observed that while unsubstituted derivatives can be inactive, the introduction of substituents often improves biological activity. nih.gov These findings collectively highlight the critical role of substituent effects in modulating the bioactivity profile of this compound derivatives and underscore the importance of systematic structural modifications in the lead optimization process.

Advanced Computational and Theoretical Chemistry of 2 Mercapto 5 Methyl 1,3,4 Thiadiazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of molecules. Its balance of computational cost and accuracy makes it particularly suitable for studying systems like 2-Mercapto-5-methyl-1,3,4-thiadiazole.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For MMTD, theoretical calculations have been employed to ascertain its optimized molecular structure, including crucial parameters like bond lengths and angles. These computational findings have shown a strong correlation with experimental data, thereby validating the accuracy of the theoretical models used. researchgate.net

The electronic structure of MMTD has also been extensively studied using DFT. These calculations reveal the distribution of electrons within the molecule and provide insights into its chemical bonding. The electronic charge density distribution has confirmed the presence of both partial ionic and strong covalent bonds, such as C–N, C–C, C–H, and N–N bonds. researchgate.net Furthermore, analysis of the partial density of states has indicated significant hybridization between the p orbitals of nitrogen and carbon, as well as the s orbitals of nitrogen and hydrogen. researchgate.net

BondCalculated Bond Length (Å)Experimental Bond Length (Å)
C2-S11.751.74
C5-S11.741.73
N3-N41.381.37
C2-N31.321.31
C5-N41.331.32

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.

For thiadiazole derivatives, DFT calculations have been used to determine these FMO energies and the associated energy gap. A smaller HOMO-LUMO gap suggests higher reactivity. dergipark.org.tr These calculations also allow for the determination of various reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and softness (σ), which provide further insights into the molecule's reactivity and potential interaction sites.

DescriptorDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMORelates to chemical reactivity and stability
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution
Chemical Softness (σ)1 / ηReciprocal of hardness, indicates higher reactivity

Prediction of Spectroscopic Properties (IR, NMR)

DFT calculations can accurately predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding of atomic nuclei, a theoretical NMR spectrum can be produced.

For derivatives of 1,3,4-thiadiazole (B1197879), theoretical IR and NMR spectra have been calculated using DFT methods. dergipark.org.tr These calculated spectra have shown good agreement with experimental data, aiding in the assignment of vibrational modes and chemical shifts. dergipark.org.tr This predictive capability is invaluable for confirming the structure of newly synthesized compounds and for understanding the relationship between molecular structure and spectroscopic properties. While specific comparative studies for MMTD are not extensively detailed in the available literature, the established accuracy for related compounds underscores the reliability of this approach.

Ab Initio Computational Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. These methods have been applied to study the tautomeric equilibrium of MMTD. researchgate.net Like many mercapto-substituted heterocyclic compounds, MMTD can exist in two tautomeric forms: the thiol form and the thione form.

Computational studies, including ab initio methods, have been crucial in determining the relative stabilities of these tautomers. researchgate.net The calculations have consistently shown that the thione tautomer is the more stable form of this compound. researchgate.net This theoretical prediction is in agreement with experimental observations from vibrational spectroscopy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. While specific QSAR models for this compound are not prominently featured in the reviewed literature, QSAR studies have been successfully applied to various derivatives of 1,3,4-thiadiazole for a range of applications, including corrosion inhibition and antiproliferative activity.

These studies typically involve calculating a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Computational Insights into Corrosion Inhibition Mechanisms

This compound is known to be an effective corrosion inhibitor for various metals. Computational methods, particularly DFT and molecular simulations, have provided significant insights into the mechanism of this inhibition.

Quantum chemical calculations have been used to understand the interaction between the MMTD molecule and metal surfaces, such as iron. These studies have shown that the inhibitor molecule can adsorb onto the metal surface, forming a protective film that prevents the corrosive agents from reaching the metal. The adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the thiadiazole ring, which can interact with the vacant d-orbitals of the metal atoms. Molecular simulations further elucidate the adsorption structure and the stability of the protective film on the metal surface.

Adsorption Characteristics and Surface Interactions

The study of the adsorption behavior of this compound (MMTD) on metal surfaces is crucial for understanding its applications, particularly in the realm of corrosion inhibition. Advanced computational and theoretical chemistry methods, such as Density Functional Theory (DFT), provide profound insights into the molecule-surface interactions, elucidating the nature of the adsorption process, the orientation of the adsorbed molecule, and the electronic properties governing the formation of a protective layer.

Theoretical investigations into the adsorption of thiadiazole derivatives on metal surfaces, such as iron, have shed light on the potential mechanisms at play. Generally, the adsorption of such organic molecules can be classified as either physisorption, characterized by weak van der Waals forces, or chemisorption, which involves the formation of chemical bonds between the molecule and the metal surface. The magnitude of the adsorption energy is a key determinant in distinguishing between these two processes.

Computational studies on thiadiazole derivatives on an Fe(110) surface have suggested that the interaction is often characterized by low adsorption or binding energies, indicative of a physisorption mechanism. jchemlett.com This type of interaction involves the molecule being weakly adsorbed onto the metal surface through van der Waals forces.

The orientation of the MMTD molecule upon adsorption is a critical factor in its efficacy as a surface-active agent. DFT calculations for similar heterocyclic compounds, such as 2-mercaptoimidazole (B184291) on an Fe(100) surface, have shown that the most energetically favorable adsorption geometry is a planar orientation where the aromatic ring lies parallel to the metal surface. iaea.org This parallel arrangement maximizes the contact area and facilitates the interaction between the molecule's π-electrons and the d-orbitals of the metal atoms.

The heteroatoms within the MMTD molecule—sulfur and nitrogen—play a pivotal role in the adsorption process. These atoms act as active centers for adsorption due to the presence of lone pair electrons. Quantum chemical calculations have indicated that for thiadiazole derivatives, the active sites for interaction are primarily located on the sulfur and nitrogen heteroatoms. jchemlett.com These sites can donate electrons to the vacant d-orbitals of the metal, forming coordinate bonds and strengthening the adsorption.

Furthermore, the tautomeric form of MMTD is a significant consideration. Theoretical and spectroscopic data indicate that in the solid state and in DMSO solution, the thione tautomer of MMTD is predominant. researchgate.net This structural aspect influences how the molecule interacts with a surface, with the exocyclic sulfur atom being a primary site for bonding.

The interaction between the adsorbed MMTD molecules and the metal surface can also involve charge transfer. In the case of 2-mercaptoimidazole on an Fe(100) surface, Bader analysis revealed a net charge transfer from the metallic surface to the inhibitor molecule, primarily through the carbon and sulfur atoms of the adsorbate. iaea.org This charge transfer contributes to the stability of the adsorbed layer.

The following table summarizes key computational parameters for thiadiazole derivatives that are relevant to understanding the adsorption characteristics of MMTD.

ParameterFinding for Related Thiadiazole DerivativesSignificance for Adsorption
Adsorption Energy Low values, indicative of physisorption for some derivatives on Fe(110). jchemlett.com For 2-mercaptoimidazole on Fe(100), a value of -1.26 eV was calculated. iaea.orgDetermines the strength of the molecule-surface bond and indicates the nature of adsorption (physisorption vs. chemisorption).
Adsorption Geometry Planar/parallel orientation is often the most stable. iaea.orgMaximizes surface coverage and interaction of π-electrons with the metal surface.
Active Adsorption Sites Heteroatoms (sulfur and nitrogen) are the primary active centers. jchemlett.comLone pair electrons on these atoms facilitate bond formation with the metal surface.
Charge Transfer Electron transfer from the metal surface to the inhibitor molecule can occur. iaea.orgContributes to the stability of the adsorbed film and influences the electronic properties of the interface.

It is important to note that the specific values of adsorption energy and the precise nature of the surface interactions can be influenced by factors such as the type of metal surface, the presence of other species in the environment, and the specific computational methods employed in the theoretical studies.

Applications of 2 Mercapto 5 Methyl 1,3,4 Thiadiazole Beyond Biomedicine

Corrosion Inhibition Studies

Derivatives of 1,3,4-thiadiazole (B1197879) are recognized as effective anti-corrosion agents for various metals in different aggressive environments. mdpi.com The presence of heteroatoms (nitrogen and sulfur) with conjugated double bonds in the thiadiazole ring facilitates the adsorption of these molecules onto metal surfaces, forming a protective layer that insulates the substrate from corrosive elements. mdpi.com

2-Mercapto-5-methyl-1,3,4-thiadiazole (McMT) has demonstrated significant efficacy as a corrosion inhibitor. Studies involving self-assembled films of McMT on iron surfaces have shown that the molecules form a stable, protective film. researchgate.net This film effectively shields the iron from corrosion, achieving a protection efficiency of approximately 95.0%. researchgate.net

The mechanism of inhibition is primarily through the adsorption of the inhibitor molecules onto the metal surface. This adsorption process blocks the active corrosion sites. Research on Schiff base derivatives of mercapto-thiadiazole indicates that the inhibition efficiency is dependent on the concentration of the inhibitor, with one study noting an efficiency of 97% at a concentration of 1.0 mM. researchgate.net

The adsorption of these molecules on a mild steel surface has been found to follow the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model assumes that a monolayer of the inhibitor molecules forms on the metal surface. The negative values of the Gibbs free energy of adsorption (ΔG°ads) calculated in studies of related thiadiazole compounds suggest that the adsorption process is spontaneous. nih.gov The process is considered a combination of physical and chemical adsorption. nih.gov Electrochemical studies, such as potentiodynamic polarization, indicate that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netnih.gov

Table 1: Corrosion Inhibition Efficiency Data

Inhibitor System Metal Corrosive Medium Max. Inhibition Efficiency (%)
Self-assembled film of this compound Iron 0.1 M H₂SO₄ ~95.0% researchgate.net
Schiff base of 2-Mercapto-1,3,4-thiadiazole (MTMP) Mild Steel 0.5 M HCl 97% at 1.0 mM researchgate.net

This table is for illustrative purposes and combines data from the specified compound and its close derivatives to show general performance.

The effectiveness of this compound as a corrosion inhibitor is intrinsically linked to its molecular structure. The thiadiazole ring contains sulfur and nitrogen atoms, which are active centers that facilitate the molecule's adsorption onto metal surfaces. researchgate.net

An important characteristic of this compound is the existence of thiol and thione tautomeric forms, which affects its reactivity. researchgate.net In the solid state, spectroscopic and X-ray crystallography data have shown that this compound exists as a thioamide tautomer. researchgate.net The ability of the molecule to exist in these different forms, along with the presence of the electron-donating methyl group and the exocyclic sulfur atom, plays a crucial role in its interaction with metal surfaces. These structural features allow for strong bonding with the metal, creating a stable protective film that hinders the corrosion process. researchgate.net The flat orientation of the thiadiazole ring allows for maximum surface coverage, further enhancing its protective capabilities.

Agricultural Chemistry: Pesticides and Herbicides

The 1,3,4-thiadiazole ring is a structural component in various agrochemicals. researchgate.net this compound serves as an important intermediate or building block in the synthesis of certain pesticides and herbicides. chemicalbook.com For instance, it is a known intermediate in the production of the pesticide Methidathion and the plant growth regulator Thidiazuron. chemicalbook.com

Additionally, the compound itself, referred to as 5-Methyl-1,3,4-thiadiazol-2-thiol, has been identified as a potent nitrification inhibitor. chemicalbook.com Nitrification inhibitors are chemical compounds used to slow the process of nitrate (B79036) formation in soil, which helps to reduce nitrogen loss from fertilizers and improve nitrogen use efficiency by crops. While related compounds like 2-amino-5-mercapto-1,3,4-thiadiazole are widely used as fungicides and herbicides, the primary role of this compound in this sector is as a key synthetic precursor. chemicalbook.comguidechem.com

Material Science and Industrial Applications

The versatile chemical nature of this compound and its derivatives lends them to several applications in material science.

Thiadiazole derivatives are known to function as effective metal chelating agents. researchgate.net this compound, with its multiple heteroatoms (two nitrogen and two sulfur atoms), can act as a ligand for various metal ions. mdpi.comresearchgate.netresearchgate.net The sulfur and nitrogen atoms can donate lone pairs of electrons to form coordinate bonds with transition metal ions. researchgate.net This property is utilized in the development of chelating resins, which can be used for applications such as the removal of heavy metal ions from wastewater or for the recovery of precious metals. mdpi.comresearchgate.net The ability to form stable complexes with metals like cobalt, nickel, copper, and zinc has been demonstrated with related thiadiazole structures. jmchemsci.com

Derivatives of 1,3,4-thiadiazole have been identified for their potential use as cross-linkers for polymers. researchgate.net Research has shown that this compound can react with polymers like polybutadiene. researchgate.net In these reactions, the mercapto group of the thiadiazole can react with the double bonds in the polymer backbone. researchgate.net Although it was found to react more slowly than other thiadiazoles like 2,5-dimercapto-1,3,4-thiadiazole (B142945), this reactivity still points to its potential application in modifying polymer properties. researchgate.net Such reactions can introduce cross-links between polymer chains, which can alter the mechanical and thermal properties of the material, for instance, by increasing its rigidity and stability.

Lubricant Additives

Derivatives of 1,3,4-thiadiazole, particularly those containing mercapto groups, are well-regarded for their roles as multifunctional lubricant additives. mdpi.comlube-media.com These compounds are primarily utilized to enhance the antiwear, extreme pressure (EP), and antioxidant characteristics of lubricating oils and greases. lube-media.comresearchgate.net The efficacy of these additives is attributed to their ability to form protective films on metal surfaces through chemisorption, thereby reducing friction and preventing wear under severe operating conditions. googleapis.com

While much of the literature focuses on the closely related 2,5-dimercapto-1,3,4-thiadiazole (DMTD), the principles extend to its derivatives. lube-media.comresearchgate.net The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to their high reactivity with metal surfaces, making them effective metal passivating and deactivating agents, which provides a strong anti-corrosive effect, particularly on copper. lube-media.com Research has shown that oil-soluble derivatives of DMTD can significantly improve the load-carrying and antiwear capabilities of base oils, in some cases outperforming traditional additives like zinc dialkyldithiophosphates (ZDDP). researchgate.net Furthermore, these additives exhibit excellent antioxidant properties, effectively reducing the increase in viscosity and acid number of lubricants at elevated temperatures. researchgate.net The development of such ashless, phosphorus-free additives is driven by stricter environmental regulations and the need to replace traditional zinc-based compounds. researchgate.netgoogleapis.com

Table 1: Performance of Thiadiazole Derivatives as Lubricant Additives

Property Enhanced Mechanism of Action Notable Advantages
Antiwear/Extreme Pressure Forms a protective film on metal surfaces through adsorption and chemisorption. googleapis.com Can offer performance superior to traditional ZDDP additives. researchgate.net
Antioxidant Inhibits oil oxidation, reducing viscosity and acid number increases at high temperatures. researchgate.net Effective alternative to commercial arylamine and phenolic antioxidants. researchgate.net

| Corrosion Inhibition | Acts as a metal passivator, especially for copper and its alloys. lube-media.com | Helps improve the hydrolytic stability of hydraulic oils. lube-media.com |

Components in Dye Synthesis

The 1,3,4-thiadiazole ring is a valuable structural component in the synthesis of various dyes, particularly azo dyes. mdpi.comasianpubs.org The inclusion of this heterocyclic moiety can lead to brighter and deeper shades compared to their benzene-based counterparts, making them suitable for textile applications, especially for polyester (B1180765) fibers. asianpubs.org Dyes derived from substituted 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, are noted for producing brilliant red shades. asianpubs.org

The synthesis process typically involves diazotization of an amino-substituted thiadiazole, which is then coupled with other aromatic compounds like naphthols, amines, or phenols to create the final azo dye molecule. asianpubs.org The resulting dyes exhibit a wide range of absorption maxima, indicating a diverse color palette can be achieved by varying the coupling components. asianpubs.org The versatility of the thiadiazole structure allows for chemical modifications that can fine-tune the color and performance properties of the dyes. mdpi.com

Nitrification Inhibitors

In the field of agriculture, this compound (also known as 5-Methyl-1,3,4-thiadiazole-2-thiol) has been identified as a potent nitrification inhibitor. chemicalbook.comresearchgate.net Nitrification is a microbial process in soil that converts ammonium (B1175870) to nitrate, which is more susceptible to leaching and loss from the soil, reducing nitrogen use efficiency by crops and contributing to environmental pollution. Nitrification inhibitors are chemical compounds that slow this conversion, keeping nitrogen in the more stable ammonium form for a longer period.

Research has highlighted that 5-substituted 1,3,4-thiadiazole-2-thiols are effective in this role. ru.nl Studies focusing on the green synthesis of these compounds have recognized their potential as powerful nitrification inhibitors. researchgate.netresearchgate.net The mechanism of action is believed to involve the azole structure, which is common among many active nitrification inhibitors. ru.nl The ability of these compounds to suppress nitrification is a critical step toward improving agronomic nitrogen use efficiency and promoting environmental quality. researchgate.net

Table 2: Compounds Mentioned in the Article

Compound Name CAS Number Molecular Formula
This compound 29490-19-5 C₃H₄N₂S₂
2,5-dimercapto-1,3,4-thiadiazole (DMTD) 1072-71-5 C₂H₂N₂S₃
Zinc dialkyldithiophosphates (ZDDP) Not applicable (family of compounds) Varies

Q & A

Q. How is 2-Mercapto-5-methyl-1,3,4-thiadiazole synthesized and purified for laboratory use?

The compound is synthesized via cyclothiocarbonylation of acetylhydrazine with carbon disulfide (CS₂) under controlled conditions. Post-synthesis, purification is achieved through recrystallization using HPLC-grade ethanol. Purity validation employs high-performance liquid chromatography with diode-array detection (HPLC-DAD), ensuring ≥99.0% purity. Thermogravimetric analysis (TGA) and Karl Fischer titration are used to confirm low moisture content (<0.5%) and thermal stability .

Q. What experimental methods are recommended for characterizing its molecular structure?

Combined vibrational spectroscopy (Raman and FT-IR) with density functional theory (DFT) calculations using the B3LYP/6-31+G(d,p) basis set is the gold standard. Experimental spectra are compared to computational predictions to assign vibrational modes (e.g., S-H stretching at 2550 cm⁻¹, C-S-C bending at 690 cm⁻¹). This hybrid approach resolves ambiguities in frequency assignments and confirms the most stable molecular conformation .

Q. How is it utilized as a reagent in asymmetric organic synthesis?

The compound acts as a novel alkylthio donor in asymmetric sulfenylation reactions. For example, it generates electrophilic sulfur fragments for direct alkylthiolation of aldehydes and ketones. Optimized conditions involve catalytic chiral amines (e.g., 10 mol% thiourea catalysts) in dichloromethane at −20°C, achieving enantiomeric excess (ee) >85% in model reactions .

Advanced Research Questions

Q. What computational and experimental approaches assess its thermodynamic stability?

Rotating bomb combustion calorimetry and Calvet microcalorimetry determine standard molar enthalpies of formation (ΔfH°). Computational studies (DFT, CCSD(T)) correlate stability with substituent effects: the methyl group at C5 increases resonance stabilization by 12–15 kJ/mol compared to unsubstituted analogs. These findings guide predictions of reactivity in high-energy environments .

Q. What mechanisms explain its effectiveness as a corrosion inhibitor?

Self-assembled monolayers (SAMs) of the compound on iron surfaces in 0.1 M H₂SO₄ exhibit >90% inhibition efficiency. Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) reveal chelation of Fe²⁺ ions via sulfur and nitrogen atoms, forming a protective [Fe-MMTD] complex. Adsorption follows the Langmuir isotherm (ΔG°ads = −34.5 kJ/mol), indicating physisorption-dominated behavior .

Q. How is its biological activity evaluated against pathogens or cancer cells?

Derivatives are screened for antimicrobial and anticancer activity using:

  • Antibacterial assays : Minimum inhibitory concentration (MIC) against S. aureus (MIC₅₀ = 8 µg/mL).
  • Anticancer assays : MTT viability tests on HeLa cells (IC₅₀ = 15 µM). Structure-activity relationships (SARs) highlight the critical role of the thiol (-SH) group and methyl substitution in enhancing membrane permeability .

Q. Can it serve as a monomer for functional polymer synthesis?

Yes. Oxidative polymerization with ammonium persulfate in acidic media yields poly(this compound), which exhibits:

  • Heavy metal adsorption: 98% removal of Hg²⁺ at pH 6.
  • Antibacterial activity: 99% inhibition of E. coli via disruption of cell membranes. Applications span wastewater treatment and antimicrobial coatings .

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Feasible Synthetic Routes

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2-Mercapto-5-methyl-1,3,4-thiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.